molecular formula C3F6LiNO4S2 B573467 Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide CAS No. 189217-62-7

Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Cat. No. B573467
CAS RN: 189217-62-7
M. Wt: 299.086
InChI Key: VKQJSJGVEJXINS-UHFFFAOYSA-N
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Description

Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (LiHFDF) is a new type of lithium salt with a fluorinated and unsaturated structure . It is commonly used in rechargeable lithium-ion batteries. It is a colorless, odorless, and non-flammable crystalline solid that is highly soluble in water.


Synthesis Analysis

LiHFDF is employed as a novel electrolyte additive for generating LiF-abundant interphase on LLRO . It forms highly fluorinated interphases at both anode and cathode surfaces .


Molecular Structure Analysis

The molecular formula of LiHFDF is C3H2F6LiNO4S2 . It has a molecular weight of 301.1 .


Chemical Reactions Analysis

LiHFDF forms highly fluorinated interphases at both anode and cathode surfaces . This effectively suppresses the formation of Li-dendrites and dissolution/shuttling of polysulfides, and significantly improves the electrochemical reversibility of LSBs .

Scientific Research Applications

properties

IUPAC Name

lithium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6NO4S2.Li/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJSJGVEJXINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6LiNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659926
Record name Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189217-62-7
Record name Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
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Q & A

Q1: How does Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide interact with layered lithium-rich oxide cathodes to improve their performance?

A1: The research paper focuses on utilizing Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide to generate a lithium fluoride-rich interphase on the surface of layered lithium-rich oxide cathodes []. This interphase is believed to enhance the stability and performance of the cathode material during battery cycling. While the exact mechanism of interaction is not fully detailed in the abstract, it's suggested that the compound facilitates the formation of a protective layer that improves the cathode's resistance to degradation. Further research is needed to fully elucidate the specific interactions and their impact on the electrochemical performance of the modified cathodes.

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